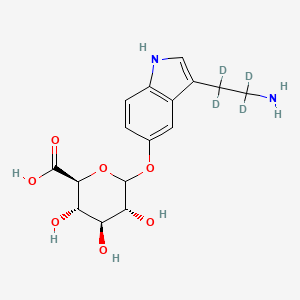
Serotonin glucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セロトニン グルクロニド-d4は、主に科学研究に使用される安定同位体標識化合物です。これは、気分、食欲、睡眠の調節に重要な役割を果たす神経伝達物質であるセロトニンの誘導体です。グルクロニド基の付加により、その溶解性と安定性が向上し、さまざまな生化学的および薬理学的研究に役立ちます。
準備方法
合成経路と反応条件
セロトニン グルクロニド-d4の合成は、通常、セロトニンとグルクロン酸の抱合を伴います。このプロセスは、セロトニンの調製から始まり、次に触媒の存在下でグルクロン酸と反応させます。反応条件には、グルクロニド抱合体の効率的な形成を確実にするため、制御された温度とpHが含まれることがよくあります。
工業生産方法
セロトニン グルクロニド-d4の工業生産には、自動化された反応器を使用した大規模合成が伴います。このプロセスは、高収率と純度のために最適化されており、厳格な品質管理対策が実施されています。重水素(d4)などの安定同位体標識の使用は、合成中に組み込まれて、標識化合物を生成します。
化学反応の分析
反応の種類
セロトニン グルクロニド-d4は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる代謝産物を生成することができます。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: 求核置換反応が起こり、官能基が置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 水酸化物イオンやアミンなどの求核剤がよく使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、セロトニン グルクロニド-d4のさまざまな酸化、還元、および置換誘導体が含まれます。これらの生成物は、質量分析や核磁気共鳴分光法などの手法を使用して分析されることがよくあります。
科学研究への応用
セロトニン グルクロニド-d4は、その安定同位体標識と生化学的特性により、科学研究で広く使用されています。その用途には、以下が含まれます。
化学: セロトニンとその代謝産物の定量のために、分析化学における参照標準として使用されます。
生物学: 生体系におけるセロトニンの代謝と輸送を調査する研究に使用されています。
医学: セロトニン関連薬の分布と排泄を理解するための薬物動態研究に使用されています。
産業: セロトニン経路を標的とする診断アッセイや治療薬の開発に適用されています。
科学的研究の応用
Serotonin glucuronide-d4 is widely used in scientific research due to its stable isotope labeling and biochemical properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin and its metabolites.
Biology: Employed in studies investigating the metabolism and transport of serotonin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of serotonin-related drugs.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting serotonin pathways.
作用機序
セロトニン グルクロニド-d4の作用機序には、さまざまな分子標的や経路との相互作用が関与しています。セロトニンの誘導体として、セロトニン受容体やトランスポーターに結合し、神経伝達とシグナル伝達経路に影響を与える可能性があります。グルクロニド抱合により、安定性と溶解性が向上し、さまざまな実験設定での使用が容易になります。
類似化合物との比較
類似化合物
セロトニン硫酸塩: 溶解性と安定性の特性が異なるセロトニンの別の抱合型です。
セロトニン酢酸塩: 薬物動態特性が異なるセロトニンの誘導体です。
セロトニンリン酸塩: さまざまな生化学的研究に使用されるセロトニンのリン酸化型です。
独自性
セロトニン グルクロニド-d4は、その安定同位体標識により、実験研究における正確な定量と追跡を可能にするため、ユニークです。その溶解性と安定性の向上により、さまざまな研究用途で特に役立ち、他のセロトニン誘導体とは異なります。
特性
分子式 |
C16H20N2O7 |
|---|---|
分子量 |
356.36 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2 |
InChIキー |
QALKNDMLQRCLGT-STJCAZDISA-N |
異性体SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
正規SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


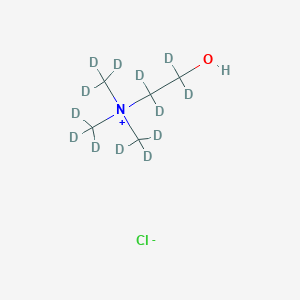
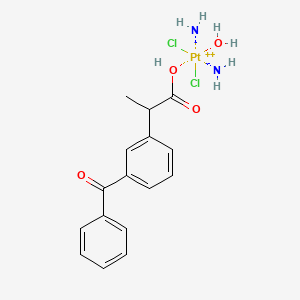
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
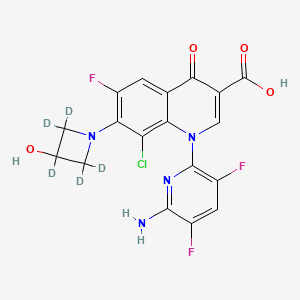
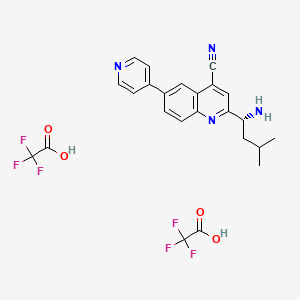

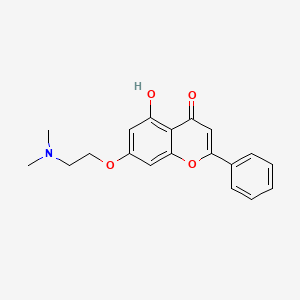
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

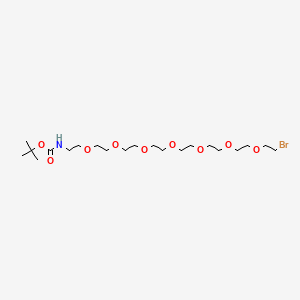

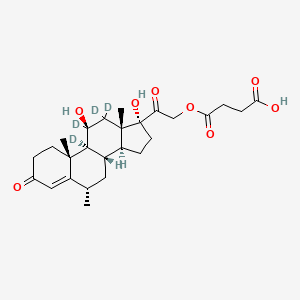
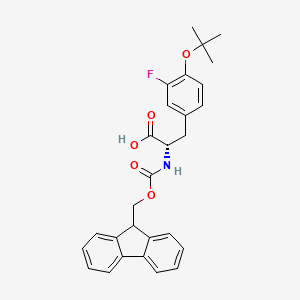
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
